1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid
CAS No.:
Cat. No.: VC17716938
Molecular Formula: C16H19NO6
Molecular Weight: 321.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19NO6 |
|---|---|
| Molecular Weight | 321.32 g/mol |
| IUPAC Name | 2-(carboxymethyl)-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H19NO6/c18-14(19)9-13-8-12(15(20)21)6-7-17(13)16(22)23-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,18,19)(H,20,21) |
| Standard InChI Key | ZTSFCVFCKWEBQR-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C(CC1C(=O)O)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid features a six-membered piperidine ring substituted at three positions:
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Position 1: A benzyloxycarbonyl (Cbz) group, which serves as a nitrogen-protecting moiety commonly used in peptide synthesis .
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Position 2: A carboxymethyl (-CH₂COOH) side chain, introducing additional acidity and chelation potential.
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Position 4: A carboxylic acid (-COOH) group, enhancing water solubility and enabling salt formation .
The molecular formula C₁₆H₁₉NO₆ corresponds to a molecular weight of 321.32 g/mol, with the IUPAC name 2-(carboxymethyl)-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid. Its stereochemistry, though unspecified in available sources, likely influences biological activity, as seen in analogous chiral piperidine derivatives .
Physicochemical Characteristics
While experimental data on melting point, solubility, and logP are absent in the literature, inferences can be drawn from structural analogs:
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Solubility: The dual carboxylic acid groups suggest moderate water solubility, comparable to Cbz-protected piperidine-4-carboxylic acid (10–50 mg/mL in aqueous buffers) .
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Lipophilicity: The Cbz group increases hydrophobicity relative to Boc-protected analogs, potentially enhancing membrane permeability .
Table 1: Molecular Descriptors
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, as inferred from analogous Cbz-protected piperidines :
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Piperidine Ring Formation: Cyclization of δ-aminovaleric acid derivatives or reductive amination of glutaric dialdehyde precursors .
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Cbz Protection: Reaction with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (pH 8–10, 0–5°C) .
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Carboxymethyl Introduction: Alkylation at position 2 using bromoacetic acid or Michael addition to acrylate esters, followed by hydrolysis.
Critical Reaction Parameters:
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Temperature control during Cbz protection to prevent epimerization .
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Use of anhydrous dimethylformamide (DMF) for carboxymethylation to minimize side reactions.
Industrial-Scale Production
Scalable synthesis employs continuous flow reactors for precise temperature and pH regulation, improving yield (estimated 60–75%) and reducing byproducts like N,N-dicarboxybenzyl derivatives . Post-synthesis purification typically involves:
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Chromatography: Reverse-phase HPLC with C18 columns.
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Crystallization: Ethanol/water mixtures for isolating the free acid form .
Biological Activities and Mechanistic Insights
Enzyme Interactions
The compound’s structural motifs suggest interactions with metalloenzymes and proteases:
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Carboxymethyl Group: Chelates divalent cations (e.g., Zn²⁺) in matrix metalloproteinase (MMP) active sites, as observed in hydroxamate-based inhibitors.
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Cbz Protection: Enhances stability against aminopeptidases, prolonging in vivo half-life relative to unprotected analogs .
Table 2: Hypothesized Biological Targets
| Target Class | Example Enzymes | Potential Interaction Mechanism |
|---|---|---|
| Metalloproteases | MMP-2, MMP-9 | Zn²⁺ chelation via carboxymethyl |
| Aminopeptidases | Leucyl aminopeptidase | Competitive inhibition at S1 pocket |
| Carboxypeptidases | CPA4 | Substrate mimicry via C-terminal COOH |
Comparative Analysis with Structural Analogs
Piperidine vs. Pyrrolidine Derivatives
Replacing the six-membered piperidine ring with a five-membered pyrrolidine (as in Benchchem’s 4-fluoro-2-methylpyrrolidine analog) introduces:
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Increased Ring Strain: Lowers activation energy for nucleophilic substitution but reduces thermal stability.
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Altered Bioavailability: Pyrrolidines exhibit higher blood-brain barrier penetration due to reduced polar surface area.
Protecting Group Variations
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Cbz vs. Boc: Cbz requires catalytic hydrogenation for removal, whereas tert-butoxycarbonyl (Boc) is cleaved under acidic conditions .
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Stability Profile: Cbz derivatives resist acidic hydrolysis, making them preferable for gastric-targeted prodrugs .
Research Applications and Future Directions
Medicinal Chemistry
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Prodrug Development: The carboxylic acid groups enable esterification for improved oral bioavailability .
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Peptidomimetics: Serves as a proline surrogate in angiotensin-converting enzyme (ACE) inhibitors .
Material Science
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Metal-Organic Frameworks (MOFs): Carboxylate groups coordinate to metal nodes, forming porous structures for gas storage.
Knowledge Gaps and Opportunities
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Stereochemical Effects: Enantioselective synthesis routes remain unexplored.
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In Vivo Toxicology: Acute and chronic toxicity profiles require evaluation in preclinical models.
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